3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Overview
Description
- The benzamide group is introduced by reacting the benzothiazole derivative with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods:
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
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Formation of Benzothiazole Core:
- The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the benzothiazole moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction:
- Reduction reactions can be performed on the benzamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution:
- The ethoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium ethoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium ethoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives of the benzothiazole moiety.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzene derivatives with different functional groups replacing the ethoxy groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Antimicrobial Activity: Due to the presence of the benzothiazole moiety, the compound exhibits potential antimicrobial properties against various bacterial and fungal strains.
Medicine:
Drug Development: The compound is being investigated for its potential as a lead compound in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
- 3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- 3,4-dihydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- 3,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the benzene ring (ethoxy, methoxy, hydroxy, chloro).
- Biological Activity: The presence of different substituents can significantly affect the biological activity of the compounds. For example, methoxy and hydroxy groups may enhance solubility and bioavailability, while chloro groups may increase lipophilicity and membrane permeability.
- Unique Properties: 3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to its ethoxy groups, which may confer specific solubility and reactivity characteristics that are advantageous in certain applications.
Properties
IUPAC Name |
3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-4-23-15-9-7-13(11-16(15)24-5-2)18(22)21-19-20-14-8-6-12(3)10-17(14)25-19/h6-11H,4-5H2,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAQVOQALJGHAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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